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molecular formula C9H10BrNO2 B1595787 n-(3-Bromo-4-methoxyphenyl)acetamide CAS No. 6943-73-3

n-(3-Bromo-4-methoxyphenyl)acetamide

Cat. No. B1595787
M. Wt: 244.08 g/mol
InChI Key: FOMGGBXHSUSZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809368B2

Procedure details

To a solution of 10.0 g (60.5 mmol) of 4-acetaminoanisole (5) in 80 mL of acetic acid, was added dropwise 11.6 g (72.7 mmol) of bromine and maintaining internal temperature of the reaction below 50° C. After stirring for 1 h, the reaction mixture was poured into 400 mL of ice-water containing 1.2 g of NaHSO3. The mixture was stirred until yellow-red color disappeared and left at room temperature for overnight. The solid (product) was filtered, dried under vacuum at 70° C., and crystallized from ethanol to give 10.19 g (69% yield). 1H NMR (CDCl3) δ 7.67 (d, J=2.5 Hz, 1 H), 7.44 (dd, J=9, 2.5 Hz, 1 H), 7.1 (bs, 1 H, NH), 6.85 (d, J=9 Hz, 1 H), 3.87 (s, 3 H, OMe), 2.16 (s, 3 H, CH3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[CH:7][CH:6]=1)[C:2]([CH3:4])=[O:3].[Br:13]Br.OS([O-])=O.[Na+]>C(O)(=O)C>[Br:13][C:9]1[CH:10]=[C:5]([NH:1][C:2]([CH3:4])=[O:3])[CH:6]=[CH:7][C:8]=1[O:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(C=C1)OC
Name
Quantity
11.6 g
Type
reactant
Smiles
BrBr
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining internal
CUSTOM
Type
CUSTOM
Details
temperature of the reaction below 50° C
STIRRING
Type
STIRRING
Details
The mixture was stirred until yellow-red color
WAIT
Type
WAIT
Details
left at room temperature for overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid (product) was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 70° C.
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give 10.19 g (69% yield)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=C(C=CC(=C1)NC(=O)C)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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